

# Biological Activity Spectrum of 3,5,6,7-Tetramethoxyflavone: A Technical Guide

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## Compound of Interest

Compound Name: 3,5,6,7-Tetramethoxyflavone

CAS No.: 75413-07-9

Cat. No.: B14434184

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## Executive Summary & Chemical Profile[1][2]

**3,5,6,7-Tetramethoxyflavone** (CAS: 75413-07-9) is a specific, fully methylated polymethoxyflavone (PMF) distinct from its more widely studied isomer, 5,6,7,4'-tetramethoxyflavone (often abbreviated as TMF in cancer literature). Predominantly isolated from medicinal species such as *Gomphrena martiana* (Amaranthaceae), *Helichrysum nitens* (Asteraceae), and the mushroom *Oudemansiella raphanipes*, this compound represents a lipophilic flavonoid scaffold with verified fungitoxic properties and contributory cytotoxic activity.

Unlike hydroxyflavones (e.g., Quercetin), the complete methylation of the A and C rings in **3,5,6,7-Tetramethoxyflavone** drastically alters its pharmacokinetics, enhancing metabolic stability and membrane permeability. This guide dissects its biological spectrum, distinguishing its specific activities from general PMF class effects.

## Chemical Identity

Property	Detail
IUPAC Name	3,5,6,7-tetramethoxy-2-phenylchromen-4-one
CAS Number	75413-07-9
Molecular Formula	C <sub>19</sub> H <sub>18</sub> O <sub>6</sub>
Molecular Weight	342.34 g/mol
Key Structural Feature	Quadruple methylation at positions 3, 5, 6, and 7; Lack of free hydroxyl groups on the core flavone skeleton. <sup>[1][2][3][4]</sup>
Solubility	High lipophilicity; Soluble in Chloroform, DMSO, Ethyl Acetate. Poorly soluble in water.

## Biological Activity Spectrum

### Antifungal & Fungitoxic Activity

The most definitive biological activity associated with **3,5,6,7-Tetramethoxyflavone** is its fungitoxicity. Research involving *Helichrysum nitens* identified this compound as a key epicuticular methylated flavonoid responsible for the plant's defense against fungal pathogens.

- Mechanism: The high degree of methylation allows the molecule to penetrate the fungal cell wall and plasma membrane, a barrier often impermeable to more polar, hydroxylated flavonoids.
- Spectrum: Effective against phytopathogenic fungi.
- Comparative Potency: Exhibits synergistic activity when present in the natural epicuticular matrix alongside other PMFs like 3,5,7-trimethoxyflavone.

### Cytotoxic & Anticancer Potential

While often overshadowed by the 5,6,7,4'-isomer, **3,5,6,7-Tetramethoxyflavone** is a bioactive constituent of antitumor extracts from *Gomphrena martiana*.

- Context: It co-occurs with highly active cytotoxic agents (e.g., 5,6,4'-trihydroxy-7,3'-dimethoxyflavone).
- Activity Profile: It contributes to the overall cytotoxicity of the extract but generally shows lower potency in isolation compared to its hydroxylated counterparts (which can form hydrogen bonds with kinase targets).
- Pharmacological Role: Its value lies in metabolic resistance. The 5-methoxy and 7-methoxy groups block glucuronidation sites, potentially serving as a bioavailability enhancer for co-administered drugs or acting as a stable scaffold for synthetic modification.

## Anti-inflammatory Modulation

Recent metabolomic profiling of *Oudemansiella raphanipes* (a medicinal mushroom) identified **3,5,6,7-Tetramethoxyflavone** as a notable constituent in ethanol extracts exhibiting anti-inflammatory effects.

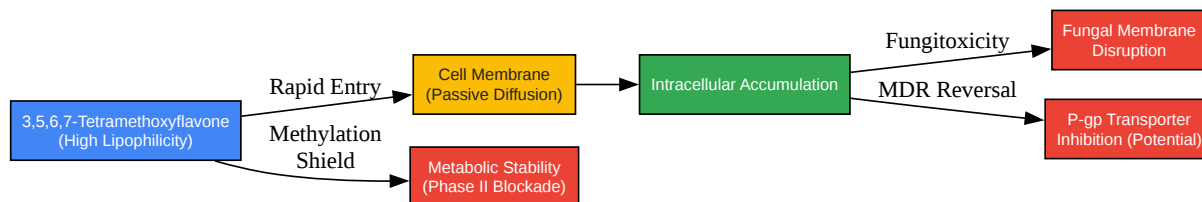
- Pathway: Modulation of NF- $\kappa$ B signaling (inferred from PMF class behavior).
- Target: Reduction of nitric oxide (NO) production in LPS-stimulated macrophages.

## Mechanistic Insights: The "Lipophilic Shield" Effect

The biological behavior of **3,5,6,7-Tetramethoxyflavone** is governed by the Lipophilic Shield Effect. Methylation "caps" the polar hydroxyl groups, preventing rapid Phase II metabolism (glucuronidation/sulfation) and facilitating passive diffusion across lipid bilayers.

## Structural-Activity Relationship (SAR)

- 3-Methoxy Group: Prevents oxidative degradation typical of 3-OH flavonols; enhances stability.
- 5-Methoxy Group: Eliminates the strong intramolecular hydrogen bond (seen in 5-OH flavones), altering the electron density of the carbonyl at C4.
- 6,7-Dimethoxy Pattern: A critical pharmacophore often associated with inhibition of P-glycoprotein (P-gp) transporters, suggesting potential utility in reversing multidrug resistance (MDR).



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Caption: The "Lipophilic Shield" mechanism enabling **3,5,6,7-Tetramethoxyflavone** to bypass metabolic checkpoints and penetrate cellular barriers.

## Experimental Protocols

### Isolation from *Gomphrena martiana*

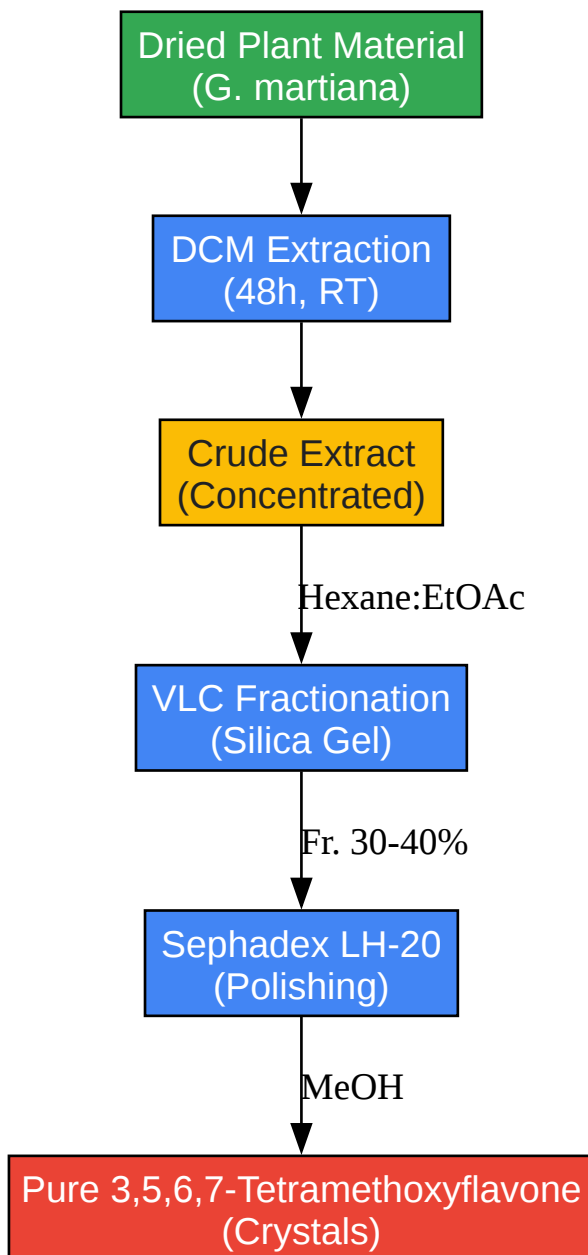
To obtain high-purity **3,5,6,7-Tetramethoxyflavone** for research, extraction from natural sources is often preferred over complex total synthesis.

Reagents: Dichloromethane (DCM), Methanol (MeOH), Silica Gel (60-200 mesh), Sephadex LH-20.

Workflow:

- Extraction: Macerate air-dried roots/aerial parts of *G. martiana* in DCM at room temperature for 48 hours.
- Filtration: Filter and concentrate the extract under reduced pressure (Rotary Evaporator, <math><40^{\circ}\text{C}</math>).
- Primary Fractionation: Subject the crude residue to Vacuum Liquid Chromatography (VLC) on silica gel.
  - Gradient: Hexane → Hexane:EtOAc (increasing polarity).
- Purification: Subject the flavonoid-rich fraction (eluted at ~30-40% EtOAc) to Sephadex LH-20 column chromatography.

- Eluent: MeOH or DCM:MeOH (1:1).
- Crystallization: Recrystallize from MeOH/Chloroform to yield yellow needles.



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Caption: Step-by-step isolation workflow for obtaining **3,5,6,7-Tetramethoxyflavone** from plant biomass.

## Antifungal Susceptibility Assay (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against phytopathogens (e.g., *Cladosporium* spp.).

- Preparation: Dissolve **3,5,6,7-Tetramethoxyflavone** in DMSO (Stock: 10 mg/mL).
- Dilution: Prepare serial dilutions in 96-well plates using Potato Dextrose Broth (PDB). Final concentrations: 0.5 – 250 µg/mL.
- Inoculation: Add fungal spore suspension ( $10^5$  spores/mL) to each well.
- Incubation: Incubate at 25°C for 48–72 hours.
- Readout: Visual inspection or optical density (OD<sub>600</sub>) measurement.
  - Validation: Include Amphotericin B as a positive control.

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- To cite this document: BenchChem. [Biological Activity Spectrum of 3,5,6,7-Tetramethoxyflavone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14434184/docs#biological-activity-spectrum-of-3-5-6-7-tetramethoxyflavone-a-technical-guide\]](https://www.benchchem.com/product/b14434184/docs#biological-activity-spectrum-of-3-5-6-7-tetramethoxyflavone-a-technical-guide)

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